1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, also known as FMPPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Structural Characterization
The chemical compound 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has been involved in the synthesis and structural characterization of various pyrazole derivatives. Researchers have developed pyrazole compounds by condensing chalcones with hydrazine hydrate, yielding structures with significant dihedral angles between the pyrazole and fluoro-substituted rings, as demonstrated through X-ray single crystal structure determination (Loh et al., 2013). Another study focused on the infrared spectrum, structural, and optical properties of the compound, showing its potential in nonlinear optics due to its high first hyperpolarizability and suggesting its role in electrophilic and nucleophilic attacks based on molecular electrostatic potential maps (Mary et al., 2015).
Molecular Docking and Biological Activity
Molecular docking studies have indicated that specific features of the compound, such as the fluorine atom and the carbonyl group, are crucial for binding, hinting at its potential phosphodiesterase inhibitory activity (Mary et al., 2015). Another research avenue explored the compound's use in the synthesis of aza- and diazaphenanthrene derivatives, offering insights into its versatility in organic synthesis (Kozlov & Gusak, 2007).
Antimicrobial and Antitumor Potential
The compound has been incorporated into Schiff bases of chitosan, showing antimicrobial activity against a variety of bacteria and fungi, with the activity being dependent on the Schiff base moiety, thereby highlighting its potential in developing new antimicrobial agents (Hamed et al., 2020). Additionally, novel benzofuran-2-yl pyrazole pyrimidine derivatives synthesized from a precursor involving this compound have shown promising antitumor activities, further supported by molecular docking studies as thymidylate synthase inhibitors (El-Zahar et al., 2011).
Optical Properties and Sensing Applications
Research on the compound's photophysical properties in different solvents has revealed its potential in solvatochromic studies, which could be leveraged in the development of sensors for detecting changes in solvent polarity (Singh et al., 2013).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHVCIIAEJRSLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359996 | |
Record name | 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
618098-56-9 | |
Record name | 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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